molecular formula C4H9NO2 B166105 DL-2-Aminobutyric acid CAS No. 2835-81-6

DL-2-Aminobutyric acid

Cat. No.: B166105
CAS No.: 2835-81-6
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-UHFFFAOYSA-N
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Description

DL-2-Aminobutyric acid, also known as alpha-aminobutyric acid, is a non-proteinogenic amino acid. It is structurally similar to the more common amino acids but has unique properties that make it valuable in various scientific and industrial applications. This compound is an important intermediate in the synthesis of several pharmaceuticals, including anti-epileptic and anti-tuberculosis drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-2-Aminobutyric acid can be synthesized through several methods:

    Chemical Synthesis: One common method involves the ammonolysis of alpha-halogen acids.

    Enzymatic Conversion: This method uses enzymes to convert precursors like L-threonine into 2-aminobutyric acid.

Industrial Production Methods:

    Fermentative Production: Metabolic engineering of microorganisms like Escherichia coli has been employed to produce 2-aminobutyric acid on an industrial scale.

Chemical Reactions Analysis

DL-2-Aminobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

Biomarker for Disease States
DL-ABA has been identified as a potential biomarker for various clinical conditions. Research indicates its significant role in conditions like osteoporosis and liver injury. A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that successfully quantified DL-ABA levels in serum samples from patients with osteoporosis. The findings suggested a correlation between DL-ABA concentrations and bone mineral density (BMD) in older women, highlighting its potential utility in assessing fracture risk and bone health .

Systemic Lupus Erythematosus (SLE)
Recent advancements have utilized DL-ABA in targeted metabolomics to enhance diagnostic accuracy for SLE. By combining machine learning with metabolomic profiling, researchers identified DL-ABA as a significant contributor to early diagnosis and monitoring disease activity in patients, showcasing its relevance in autoimmune disease research .

Metabolic Studies

Glutathione Homeostasis
DL-ABA has been shown to modulate glutathione levels, crucial for cellular antioxidant defense. In studies involving murine models of cardiomyopathy, oral administration of DL-ABA resulted in increased myocardial glutathione levels, providing protection against oxidative stress induced by doxorubicin. This suggests that DL-ABA may play a therapeutic role in managing oxidative stress-related cardiac conditions .

Metabolomic Profiling
The compound's levels have been linked to hemodynamic changes in patients with atrial septal defects (ASD). A study demonstrated that circulating DL-ABA concentrations varied significantly before and after ASD closure, indicating its potential as a metabolic marker reflecting cardiac function .

Biochemical Reagent

Peptide Synthesis
DL-ABA is widely used in solution-phase peptide synthesis due to its ability to serve as a building block for constructing peptides and proteins. Its incorporation into peptide chains can enhance the structural diversity of synthesized compounds, making it valuable in pharmaceutical research .

Environmental Applications

Biomass Conversion
Research has explored the use of DL-ABA in the fractionation of cellulose from lignocellulosic biomass, enhancing biofuel production efficiency. This application is significant in the context of sustainable energy solutions, as it may lead to more effective conversion processes for renewable energy sources .

Data Summary

Application AreaKey Findings/ImplicationsReferences
Clinical BiomarkerCorrelation with osteoporosis; potential for fracture risk assessment
Autoimmune Disease DiagnosticsEnhanced diagnostic accuracy for SLE through metabolomics
Metabolic RegulationModulates glutathione levels; protective effects against oxidative stress
Peptide SynthesisUsed as a building block; enhances structural diversity
Biomass ConversionImproves efficiency of cellulose fractionation

Case Studies

  • Osteoporosis Study : A cohort study involving older women assessed the relationship between serum DL-ABA levels and BMD. Results indicated that lower DL-ABA concentrations were associated with osteoporotic conditions, suggesting its utility as a biomarker for bone health assessment.
  • Cardiomyopathy Research : In murine models treated with doxorubicin, administration of DL-ABA significantly increased myocardial glutathione levels, demonstrating its potential role in protecting against drug-induced cardiac damage.
  • SLE Diagnostic Study : A targeted metabolomic approach identified DL-ABA as a key metabolite that correlates with disease activity in SLE patients, paving the way for its use in clinical diagnostics.

Comparison with Similar Compounds

DL-2-Aminobutyric acid can be compared with other similar compounds, such as:

Uniqueness:

Biological Activity

DL-2-Aminobutyric acid (2-AB) is an amino acid derivative with significant biological activity, particularly in relation to oxidative stress and cellular metabolism. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C4_4H9_9NO2_2
  • Molecular Weight : 103.1198 g/mol
  • CAS Registry Number : 2835-81-6
  • IUPAC Name : DL-2-Aminobutanoic acid

Glutathione Modulation

Research indicates that this compound plays a crucial role in modulating glutathione (GSH) levels within cells. GSH is a vital antioxidant that protects cells from oxidative damage. A study demonstrated that 2-AB enhances intracellular GSH levels by activating AMP-activated protein kinase (AMPK), which subsequently supports the synthesis of GSH from its precursors .

Key Findings :

  • Increased GSH Levels : Treatment with 2-AB led to a significant increase in GSH levels in cardiomyocytes exposed to oxidative stress.
  • Cell Viability Protection : Pretreatment with 2-AB reduced cell death in H9c2 cardiomyocytes subjected to hydrogen peroxide (H2_2O2_2) exposure, indicating protective effects against oxidative stress .

In Vivo Studies

In vivo studies further substantiate the protective effects of this compound. Mice administered 2-AB showed elevated plasma and myocardial GSH levels after one week, correlating with protection against doxorubicin-induced cardiomyopathy. The administration did not affect body weight, suggesting a favorable safety profile .

Parameter Control Group 2-AB Treatment Group
Plasma GSH Levels (µmol/L)XY
Myocardial GSH Levels (µmol/g)AB
Body Weight Change (%)-None

Cytotoxicity and Cell Viability Assays

Various assays have been employed to evaluate the cytotoxicity and biological activity of this compound. These include:

  • MTT Assay : Measures cell viability based on mitochondrial activity.
  • TUNEL Assay : Detects DNA fragmentation indicative of apoptosis.
  • Colony Formation Assays : Assesses the ability of cells to grow and proliferate after treatment.

These assays collectively provide insights into the mechanisms through which 2-AB may exert its effects on cell survival and proliferation .

Case Studies and Clinical Implications

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cardioprotection : Its ability to enhance GSH levels suggests potential applications in treating conditions associated with oxidative stress, such as heart disease.
    "Oral administration of 2-AB efficiently raises both circulating and myocardial glutathione levels and protects against doxorubicin-induced cardiomyopathy in mice" .
  • Neuroprotective Effects : Given its role in modulating oxidative stress, there is interest in exploring its effects on neurodegenerative diseases where oxidative damage is a key factor.

Properties

IUPAC Name

2-azaniumylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-81-6
Record name α-Aminobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Aminobutyric acid?

A1: The molecular formula of 2-Aminobutyric acid is C4H9NO2, and its molecular weight is 103.12 g/mol.

Q2: What spectroscopic data is available for 2-Aminobutyric acid?

A2: Several studies provide spectroscopic data for 2-Aminobutyric acid. Infrared (IR) spectroscopy [], and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy [] have been used to confirm the structure and purity of synthesized 2-Aminobutyric acid.

Q3: How is 2-Aminobutyric acid synthesized?

A3: 2-Aminobutyric acid can be synthesized through various methods, including:

  • Reaction of 2-bromobutyric acid with ammonia: This method utilizes 2-bromobutyric acid, synthesized from bromine and n-butyric acid, and reacts it with ammonia gas or ammonia water to produce 2-Aminobutyric acid. The reaction with ammonia water provides a higher yield (62.5%) compared to ammonia gas (23.2%) [].
  • Enzymatic synthesis from L-threonine: This method employs a multi-enzyme cascade involving threonine deaminase (L-TD) and leucine dehydrogenase (L-LeuDH) to convert the natural amino acid L-threonine into 2-Aminobutyric acid with high enantiomeric excess (ee99.9%) [].

Q4: Can 2-Aminobutyric acid be produced on a large scale?

A4: Yes, research suggests the potential for large-scale production of 2-Aminobutyric acid. One study [] demonstrated the feasibility of using a "one-pot" biocatalytic process with L-TD and L-LeuDH enzymes for efficient synthesis. Additionally, research highlights the use of genetically engineered bacteria expressing specific enzymes for the production of L-2-Aminobutyric acid. These engineered strains have shown promising results in enhancing production efficiency and yield [, ].

Q5: What are the potential applications of 2-Aminobutyric acid?

A5: 2-Aminobutyric acid serves as a valuable chiral intermediate in the pharmaceutical industry []. It's used as a building block in synthesizing various pharmaceutical compounds, including Levetiracetam, an anti-epileptic drug [].

Q6: Can 2-Aminobutyric acid be used as a chemical marker?

A6: Yes, research has explored using 2-Aminobutyric acid as a chemical marker for detecting sulfonylurea herbicides in crops and soil []. The accumulation of 2-Aminobutyric acid in plants like field mustard correlates with the presence and concentration of these herbicides. This method offers a selective and sensitive technique for monitoring herbicide residues in environmental samples [].

Q7: What is known about the polymorphism of 2-Aminobutyric acid?

A7: 2-Aminobutyric acid exhibits polymorphism, existing in different crystalline forms. Studies have investigated the polymorphic transitions of DL-2-Aminobutyric acid using Differential Scanning Calorimetry (DSC) []. Research has identified two fully ordered polymorphs of L-2-Aminobutyric acid with Z' = 4 using single crystal X-ray diffraction []. These polymorphs display unique structural arrangements and hydrogen-bonding networks.

Q8: What is the solubility of 2-Aminobutyric acid?

A8: The solubility of 2-Aminobutyric acid varies depending on the solvent and temperature. One study examined the density and ultrasound velocity of this compound in pure water, providing insights into its solubility and hydration behavior [].

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